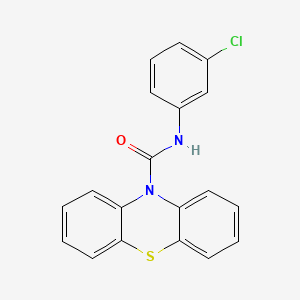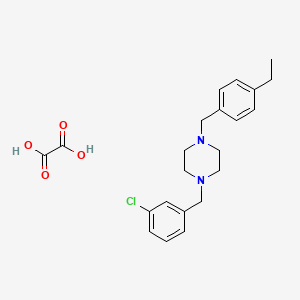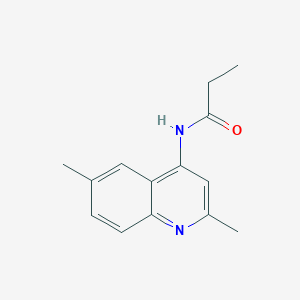
2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)-N-(5-chloro-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a benzamide derivative that possesses potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide involves the inhibition of various signaling pathways involved in inflammation and tumor growth. The compound has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, both of which play a crucial role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide have been extensively studied. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits the expression of COX-2, an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, its ability to inhibit various signaling pathways involved in inflammation and tumor growth, and its relatively low toxicity. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential to interact with other compounds, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other inflammatory conditions and tumors, the exploration of its mechanism of action in more detail, and the development of more potent and selective analogs of the compound.
Conclusion:
In conclusion, 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide is a promising chemical compound that possesses potent anti-inflammatory and anti-tumor properties. Its mechanism of action involves the inhibition of various signaling pathways involved in inflammation and tumor growth. The compound has been extensively studied for its potential therapeutic properties and has shown promising results in various in vitro and in vivo models. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of the compound.
Synthesemethoden
The synthesis of 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide involves the reaction between 2-mercaptobenzyl chloride and 5-chloro-2-aminopyridine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. The purity and yield of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Benzylthio)-N-(5-chloro-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has been tested in various in vitro and in vivo models, demonstrating promising results in the treatment of cancer, arthritis, and other inflammatory conditions.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-(5-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-15-10-11-18(21-12-15)22-19(23)16-8-4-5-9-17(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTDQLDXYJMYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)



![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)

![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B5146288.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)
